4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate typically involves the condensation reaction between 2,4-dimethylbenzaldehyde and 2-nitroaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with naphthalene-1-carboxylic acid chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized in the development of organic materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its aromatic structure allows it to interact with biological membranes, potentially disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl benzoate
- 4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl phenylacetate
Uniqueness
4-[(E)-[(2,4-Dimethylphenyl)imino]methyl]-2-nitrophenyl naphthalene-1-carboxylate is unique due to its naphthalene moiety, which imparts distinct electronic and steric properties compared to similar compounds with simpler aromatic systems. This uniqueness can influence its reactivity and interactions in various applications.
Properties
Molecular Formula |
C26H20N2O4 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[4-[(2,4-dimethylphenyl)iminomethyl]-2-nitrophenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C26H20N2O4/c1-17-10-12-23(18(2)14-17)27-16-19-11-13-25(24(15-19)28(30)31)32-26(29)22-9-5-7-20-6-3-4-8-21(20)22/h3-16H,1-2H3 |
InChI Key |
LGYQGUNLJQZDIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-])C |
Origin of Product |
United States |
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